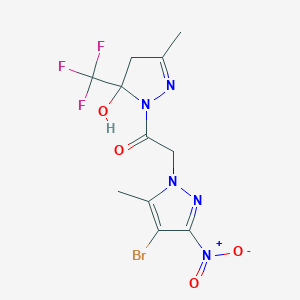
1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and cell proliferation, which may contribute to its anti-tumor and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in inflammation and cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique chemical structure, which makes it a useful tool for studying the activity of certain enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research could focus on the development of new synthesis methods for this compound, which may lead to improved yields and purity. Another area of research could focus on the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, research could focus on the development of new analogs of this compound, which may have improved properties and applications.
Métodos De Síntesis
The synthesis of 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-3-nitro-5-methyl-1H-pyrazole with acetic anhydride to form 1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-nitro-4,5-dihydro-1H-pyrazole. This intermediate is then reduced using sodium dithionite to form the final product.
Aplicaciones Científicas De Investigación
1-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively researched for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C11H11BrF3N5O4 |
|---|---|
Peso molecular |
414.14 g/mol |
Nombre IUPAC |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C11H11BrF3N5O4/c1-5-3-10(22,11(13,14)15)19(16-5)7(21)4-18-6(2)8(12)9(17-18)20(23)24/h22H,3-4H2,1-2H3 |
Clave InChI |
OMPDVCAPPCFTTH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C |
SMILES canónico |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B279671.png)
![4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279672.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![3-(difluoromethoxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B279678.png)
![1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B279679.png)

![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)
![3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279682.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
